E3 Ligase Ligand-linker Conjugate 96
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Overview
Description
E3 Ligase Ligand-linker Conjugate 96: is a specialized compound used in the synthesis of proteolysis-targeting chimeras (PROTACs). This compound incorporates a ligand for the E3 ubiquitin ligase and a linker, facilitating the targeted degradation of proteins via the ubiquitin-proteasome system. It contains a cereblon-based ligand derived from pomalidomide and a linker, making it a crucial component in the development of PROTACs .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of E3 Ligase Ligand-linker Conjugate 96 involves the conjugation of a cereblon ligand with a linker. The cereblon ligand is typically derived from pomalidomide, which undergoes functionalization to introduce reactive groups for linker attachment. The linker is then attached to the functionalized cereblon ligand through a series of chemical reactions, including amide bond formation and esterification .
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key steps include the purification of intermediates and the final product using techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions: E3 Ligase Ligand-linker Conjugate 96 primarily undergoes substitution reactions during its synthesis. The functionalization of pomalidomide involves nucleophilic substitution to introduce reactive groups. The attachment of the linker involves amide bond formation, which is a type of condensation reaction .
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as alkyl halides and bases are used.
Amide Bond Formation: Reagents such as carbodiimides (e.g., dicyclohexylcarbodiimide) and coupling agents (e.g., N-hydroxysuccinimide) are used.
Esterification: Reagents such as alcohols and acids are used.
Major Products: The major product formed from these reactions is the this compound itself, which is then used in the synthesis of PROTACs .
Scientific Research Applications
E3 Ligase Ligand-linker Conjugate 96 has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of PROTACs, which are valuable tools for studying protein function and degradation.
Biology: PROTACs synthesized using this compound are used to investigate the role of specific proteins in cellular processes.
Medicine: PROTACs have therapeutic potential for targeting and degrading disease-causing proteins, making this compound important for drug discovery and development.
Mechanism of Action
E3 Ligase Ligand-linker Conjugate 96 functions by facilitating the formation of a ternary complex between the target protein, the E3 ubiquitin ligase, and the PROTAC. This complex formation leads to the ubiquitination of the target protein, marking it for degradation by the proteasome. The cereblon ligand binds to the E3 ubiquitin ligase, while the linker connects it to the target protein ligand, enabling the proximity-induced ubiquitination and subsequent degradation of the target protein .
Comparison with Similar Compounds
Von Hippel-Lindau Ligand-linker Conjugates: These compounds use a ligand for the von Hippel-Lindau E3 ligase instead of cereblon.
MDM2 Ligand-linker Conjugates: These compounds use a ligand for the MDM2 E3 ligase.
cIAP1 Ligand-linker Conjugates: These compounds use a ligand for the cIAP1 E3 ligase
Uniqueness: E3 Ligase Ligand-linker Conjugate 96 is unique due to its cereblon-based ligand, which provides specific binding to the cereblon E3 ubiquitin ligase. This specificity allows for the targeted degradation of proteins that interact with cereblon, making it a valuable tool for studying and manipulating protein function .
Properties
Molecular Formula |
C23H28N4O6 |
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Molecular Weight |
456.5 g/mol |
IUPAC Name |
2-(2,6-dioxopiperidin-3-yl)-5-[4-[1-(2-hydroxyethyl)azetidin-3-yl]oxypiperidin-1-yl]isoindole-1,3-dione |
InChI |
InChI=1S/C23H28N4O6/c28-10-9-25-12-16(13-25)33-15-5-7-26(8-6-15)14-1-2-17-18(11-14)23(32)27(22(17)31)19-3-4-20(29)24-21(19)30/h1-2,11,15-16,19,28H,3-10,12-13H2,(H,24,29,30) |
InChI Key |
CDRVLZQXSFKPMM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)N4CCC(CC4)OC5CN(C5)CCO |
Origin of Product |
United States |
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